Cas no 183022-66-4 (4-((4-Ethynylphenyl)ethynyl)aniline)

4-((4-Ethynylphenyl)ethynyl)aniline is a specialized aromatic amine featuring dual ethynyl groups, making it a valuable intermediate in organic synthesis and materials science. Its conjugated structure and terminal amine functionality enable its use in cross-coupling reactions, polymer chemistry, and the development of advanced materials such as conductive polymers or molecular wires. The compound’s rigid, linear architecture and electron-rich properties are advantageous for applications in optoelectronics and molecular electronics. Its ethynyl groups also facilitate further functionalization, allowing tailored modifications for specific research or industrial needs. This compound is particularly useful in designing π-conjugated systems with enhanced electronic or optical properties.
4-((4-Ethynylphenyl)ethynyl)aniline structure
183022-66-4 structure
Product name:4-((4-Ethynylphenyl)ethynyl)aniline
CAS No:183022-66-4
MF:C16H11N
MW:217.26524
CID:1023983
PubChem ID:12978027

4-((4-Ethynylphenyl)ethynyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-((4-Ethynylphenyl)ethynyl)aniline
    • 1-ethynyl-4-((4-aminophenyl)-ethynyl)benzene
    • 1-ethynyl-4-[(4-aminophenyl)-ethynyl]benzene
    • 4-((4-ethynylphenyl)ethynyl)benzenamine
    • 4-(4-ethynylphenylethynyl)phenylamine
    • 4-[(4-ethynylphenyl)ethynyl]-benzenamine
    • 4-ethynyl-4-((4-aminophenyl)ethynyl)benzene
    • AGN-PC-00KBLC
    • AK101930
    • ANW-62539
    • CTK8B9449
    • KB-71391
    • DTXSID00514273
    • 4-[(4-Ethynylphenyl)ethynyl]aniline
    • DB-339552
    • 4-[2-(4-ETHYNYLPHENYL)ETHYNYL]ANILINE
    • G76648
    • AKOS016003925
    • 183022-66-4
    • SCHEMBL1754885
    • MDL: MFCD23135426
    • Inchi: InChI=1S/C16H11N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H,17H2
    • InChI Key: POAQSSUQAZUOTG-UHFFFAOYSA-N
    • SMILES: C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N

Computed Properties

  • Exact Mass: 217.08923
  • Monoisotopic Mass: 217.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.5

Experimental Properties

  • PSA: 26.02

4-((4-Ethynylphenyl)ethynyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019114833-1g
4-((4-Ethynylphenyl)ethynyl)aniline
183022-66-4 95%
1g
$678.24 2023-09-02
Crysdot LLC
CD12102825-1g
4-((4-Ethynylphenyl)ethynyl)aniline
183022-66-4 95+%
1g
$772 2024-07-24

4-((4-Ethynylphenyl)ethynyl)aniline Related Literature

Additional information on 4-((4-Ethynylphenyl)ethynyl)aniline

Professional Introduction to Compound with CAS No. 183022-66-4 and Product Name: 4-((4-Ethynylphenyl)ethynyl)aniline

The compound identified by the CAS number 183022-66-4 and the product name 4-((4-Ethynylphenyl)ethynyl)aniline represents a significant advancement in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of multiple ethynyl groups and aniline moieties in its structure suggests a high degree of reactivity and versatility, making it a valuable candidate for further exploration.

At the core of understanding this compound lies its molecular architecture. The 4-((4-Ethynylphenyl)ethynyl)aniline structure consists of a phenyl ring substituted with two ethynyl groups and an aniline moiety. This configuration endows the molecule with distinct electronic and steric properties that can be exploited in various chemical reactions and interactions. The ethynyl groups, known for their triple-bonded carbon atoms, introduce a high degree of unsaturation, which is conducive to reactions such as Sonogashira coupling, a widely used method in synthetic organic chemistry.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds, particularly those incorporating aromatic rings with functionalized side chains. The 4-((4-Ethynylphenyl)ethynyl)aniline molecule aligns well with this trend, as it combines the stability of the phenyl ring with the reactivity of the ethynyl and aniline groups. This combination has been found to enhance its utility in pharmaceutical applications, where such structural features often contribute to improved binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential in drug discovery. The aniline moiety, a common pharmacophore in many therapeutic agents, is known for its ability to interact with biological targets such as enzymes and receptors. By incorporating additional ethynyl groups, the molecule gains the ability to engage in multiple interactions simultaneously, which can be advantageous for designing drugs with enhanced efficacy and reduced side effects. Current research is exploring how modifications to this core structure can lead to compounds with improved pharmacokinetic properties.

The synthesis of 4-((4-Ethynylphenyl)ethynyl)aniline involves a series of well-established organic reactions, including cross-coupling reactions and aromatic substitutions. These synthetic pathways highlight the compound's accessibility and feasibility for large-scale production. Recent advancements in synthetic methodologies have further streamlined the process, allowing for more efficient and cost-effective production. This accessibility is crucial for advancing research from laboratory-scale investigations to clinical trials.

Another area where this compound shows promise is in materials science. The unique electronic properties of 4-((4-Ethynylphenyl)ethynyl)aniline make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The presence of conjugated systems and electron-withdrawing groups can influence charge transport properties, making it an attractive material for developing next-generation electronic devices. Researchers are currently investigating how variations in its structure can optimize these properties for practical applications.

The compound's potential extends beyond pharmaceuticals and materials science into the realm of catalysis. The ethynyl groups can serve as anchoring points for metal complexes, which are widely used as catalysts in various chemical transformations. By designing ligands based on this core structure, scientists aim to develop more efficient catalysts that can accelerate reactions under milder conditions. This could have significant implications for industrial processes, reducing energy consumption and environmental impact.

In conclusion, 4-((4-Ethynylphenyl)ethynyl)aniline represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for researchers in medicinal chemistry, materials science, and catalysis. As our understanding of its properties continues to grow, so too will its potential contributions to advancing scientific knowledge and technological innovation. The ongoing research into this compound underscores its importance as a building block for future discoveries.

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